molecular formula C10H13NO2 B010277 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one CAS No. 107070-69-9

1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one

Cat. No. B010277
M. Wt: 179.22 g/mol
InChI Key: PKUCBGNNGAEELT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one involves various chemical reactions. For example, an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) developed 2-aminobenzofuran-3(2H)-one derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011). Another method includes the microwave-assisted synthesis of DPHP, a derivative, highlighting the role of 4(dimethylamino) benzaldehyde in producing fluorescent probes (Khan, Asiri, & Aqlan, 2016).

Molecular Structure Analysis

The molecular structure of derivatives showcases significant insights. For instance, the crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was determined using X-ray crystallography, providing a basis for understanding the structural aspects of similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one derivatives are diverse. The formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides showcases the compound's ability to form new molecular structures through selective inclusion (Sato, Kimura, Suzuki, Kimura, Ogawa, & Ohashi, 1999). Furthermore, the synthesis of 3-Allylchromones, Homoisoflavones, and Bischromones from (E)-1-(2-hydroxyphenyl)-3-(N,N-Dimethylamino)prop-2-en-1-One by reacting with various bromides illustrates its versatility in organic synthesis (Panja, Maiti, & Bandyopadhyay, 2010).

Physical Properties Analysis

The physical properties of 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one and its derivatives can be inferred from related compounds. The study on molecular structures through FT-IR, FT-Raman, NMR, and UV spectrometry provides a comprehensive understanding of their physical characteristics (Asiri, Karabacak, Sakthivel, Al-Youbi, Muthu, Hamed, Renuga, & Alagesan, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of these compounds, can be explored through various studies. The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride underlines the compound's reactivity and potential for generating a wide range of derivatives (Roman, 2013).

Scientific Research Applications

Application in Nonlinear Optics

  • Summary of the Application: The compound “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” has been used in the synthesis of Bis-Chalcone (BBDP), a donor-pi acceptor chromophore. This chromophore has been studied for its third-order nonlinear optical properties .
  • Methods of Application or Experimental Procedures: The compound was prepared by condensation of N, N-dimethyl benzaldehyde and 1,1’-([1,1’-biphenyl]-4,4’-diyl)-di(ethan-1-one). Its structure was characterized by Mass Spectra, 13 C-NMR, 1 H-NMR, and IR. The third-order nonlinear optical characteristics were investigated by the Z-scan techniques in Chloroform .
  • Results or Outcomes: The third-order nonlinear optical properties, such as the nonlinear refractive index (NLRI) n 2, nonlinear absorption coefficient (NLAC) β, and nonlinear susceptibility χ (3), were measured at various solution concentrations and laser powers. The obtained values of n 2, β, and χ (3) were estimated to be high, of the order of 10 –7 (cm 2 /W), 10 –3 (cm/W), and 10 –6 (esu), respectively .

Application in Organic Transformations

  • Summary of the Application: This compound is used in the synthesis of phthalyl derivatives of different kinds of amino acids .
  • Methods of Application or Experimental Procedures: The reaction of “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” with various amino acids at 180–185 °C within 15 minutes yields phthalyl derivatives of these amino acids .
  • Results or Outcomes: The yield of this reaction varies between 30–92% .

Application in Drug Synthesis

  • Summary of the Application: “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” is used in the synthesis of Dimethindene, a selective histamine H1 antagonist .
  • Methods of Application or Experimental Procedures: The specific synthetic pathways for the industrial preparation of Dimethindene are not provided in the source .
  • Results or Outcomes: The outcome of this process is the production of Dimethindene, a drug used to treat allergies .

Application in Heterocyclic Compound Synthesis

  • Summary of the Application: This compound is used in the synthesis of 1 H-pyrazolo[1,2-b]phthalazine-diones and 2 H-indazolo[2,1-b]phthalazine-triones .
  • Methods of Application or Experimental Procedures: The synthesis of these heterocyclic compounds involves the use of Fe 3 O 4 @SiO 2-imid-PMA n nanoparticles as an eco-friendly magnetic catalyst .
  • Results or Outcomes: The outcome of this process is the production of a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .

Application in Material Science

  • Summary of the Application: “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” is used in the synthesis of certain types of polymers .
  • Methods of Application or Experimental Procedures: The specific synthetic pathways for the preparation of these polymers are not provided in the source .
  • Results or Outcomes: The outcome of this process is the production of polymers with unique properties that have applications in various industries .

Future Directions

For more detailed information, you can refer to the MSDS provided by Ambeed, Inc.

: Ambeed, Inc. - 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one

properties

IUPAC Name

1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(12)9-5-4-8(11(2)3)6-10(9)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUCBGNNGAEELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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